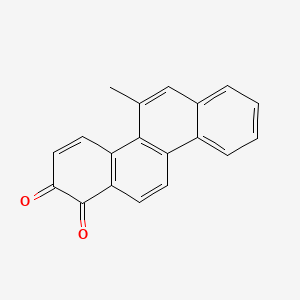
5-Methylchrysene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylchrysene-1,2-dione: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants. This compound is a metabolite of 5-methylchrysene, which is known for its carcinogenicity and is often studied in the context of environmental toxicology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-1,2-dione typically involves the oxidation of 5-methylchrysene. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of potassium permanganate (KMnO4) in an acidic medium can facilitate the oxidation process .
Industrial Production Methods: The process would need to ensure high yield and purity of the final product, often requiring subsequent purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 5-Methylchrysene-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the dione back to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of more oxidized PAH derivatives.
Reduction: Conversion to 5-methylchrysene-1,2-diol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Chemistry: 5-Methylchrysene-1,2-dione is used as a model compound in studies related to the metabolism of PAHs. It helps in understanding the pathways and mechanisms involved in the metabolic activation and detoxification of carcinogenic PAHs .
Biology and Medicine: In biological research, this compound is studied for its interactions with cellular components, particularly its ability to form DNA adducts. These studies are crucial for understanding the mutagenic and carcinogenic potential of PAHs .
Industry: While direct industrial applications are limited, the compound’s role in environmental monitoring and toxicology studies makes it valuable for assessing the impact of PAH pollution and developing remediation strategies .
作用機序
5-Methylchrysene-1,2-dione exerts its effects primarily through its ability to form reactive intermediates that can interact with cellular macromolecules. The compound undergoes metabolic activation by cytochrome P450 enzymes to form electrophilic intermediates, which can then form covalent adducts with DNA, RNA, and proteins. This interaction can lead to mutations and potentially initiate carcinogenesis .
類似化合物との比較
Chrysene: A parent PAH compound without the methyl group.
5-Methylchrysene: The precursor to 5-Methylchrysene-1,2-dione.
Benzo[a]pyrene: Another well-known carcinogenic PAH.
Uniqueness: this compound is unique due to its specific metabolic pathway and the formation of distinct DNA adducts. The presence of the methyl group at the 5-position influences its metabolic fate and the types of reactive intermediates formed, distinguishing it from other PAHs .
特性
CAS番号 |
86827-66-9 |
|---|---|
分子式 |
C19H12O2 |
分子量 |
272.3 g/mol |
IUPAC名 |
5-methylchrysene-1,2-dione |
InChI |
InChI=1S/C19H12O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10H,1H3 |
InChIキー |
XNSVJANXWKEDCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C(=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
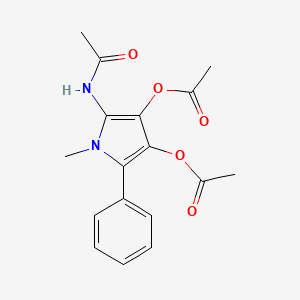
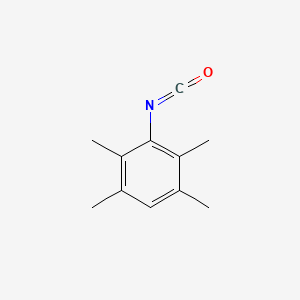
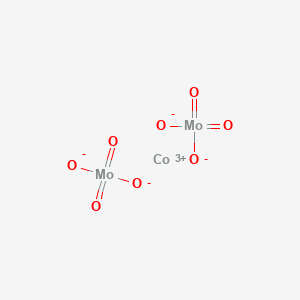

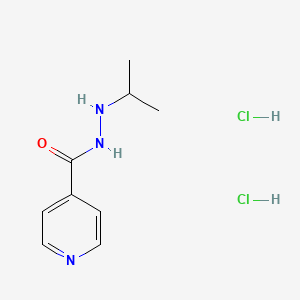
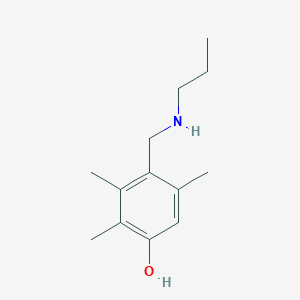

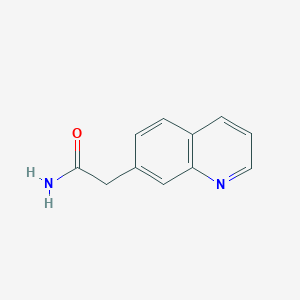
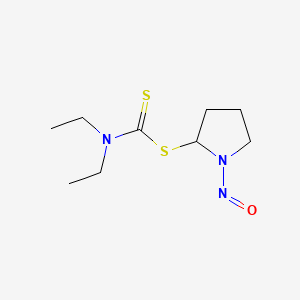
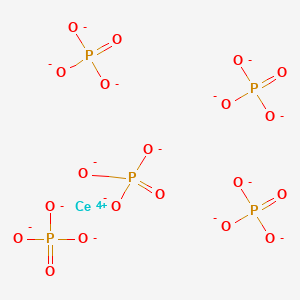
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
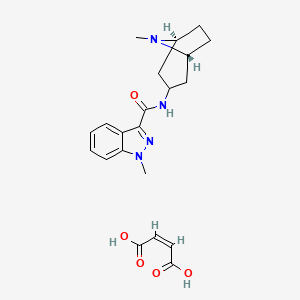
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
